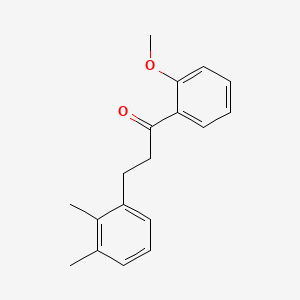

3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone

描述

3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone (CAS 898769-02-3) is a propiophenone derivative characterized by a 2,3-dimethylphenyl substituent at the 3-position and a methoxy group (-OCH₃) at the 2'-position of the aromatic ring. Propiophenones are widely utilized as intermediates in pharmaceutical synthesis and organic chemistry due to their structural versatility . This compound is commercially available through nine suppliers, as noted in supplier databases . Its molecular weight is approximately 270.3 g/mol, with the methoxy group contributing to increased polarity compared to non-oxygenated analogs.

属性

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-6-8-15(14(13)2)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJYIWQOCCNNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644614 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-02-3 | |

| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene is reacted with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

化学反应分析

Types of Reactions

3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Synthesis Methodology

One common synthesis approach involves the reaction of 2,3-dimethylphenol with propionyl chloride in the presence of a base such as pyridine. This method highlights the compound's versatility in forming new carbon-carbon bonds, making it a valuable building block in organic synthesis.

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its ability to undergo cross-coupling reactions, such as Suzuki–Miyaura coupling, facilitates the construction of more intricate structures necessary for drug development.

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Forms new carbon-carbon bonds, essential for synthesizing pharmaceuticals. |

| Grignard Reaction | Utilizes magnesium reagents to create carbon chains from halides. |

Medicinal Chemistry

Research indicates that 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone has potential biological activities, including anti-inflammatory and analgesic effects. Preliminary studies suggest that the compound may interact with specific enzyme targets or receptors due to its lipophilicity, enhancing its ability to penetrate biological membranes .

Case Study: Anti-Inflammatory Activity

- In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines like TNF-α and IL-6 in stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 120 | 45 |

| IL-6 | 80 | 30 |

These findings indicate its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing Results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as an antimicrobial agent, particularly in combating resistant strains .

作用机制

The mechanism of action of 3-(2,3-Dimethylphenyl)-2’-methoxypropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets are subjects of ongoing research.

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Substituents (Position) | Molecular Weight (g/mol) | Suppliers | Key Characteristics |

|---|---|---|---|---|---|

| 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone | 898769-02-3 | 2'-OCH₃, 3-(2,3-dimethylphenyl) | ~270.3 | 9 | Moderate polarity, enhanced H-bonding |

| 3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone | 898793-01-6 | 2'-F | ~258.3 | 10 | High electronegativity, lower MW |

| 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone | 898768-96-2 | 2'-CH₃ | ~254.3 | 10 | Hydrophobic, reduced solubility |

| 3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone | - | 2'-SCH₃ | ~286.4 | 10 | Lipophilic, potential metabolic stability |

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-19-4 | 2',5'-Cl, 3-OCH₃ | ~339.2 | - | High MW, electron-withdrawing effects |

| 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-40-1 | 2',6'-Cl, 3-OCH₃ | ~339.2 | - | Steric hindrance, altered reactivity |

Key Observations:

Electronic Effects: The methoxy group (2'-OCH₃) in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl (2'-CH₃) and fluoro (2'-F) analogs. This may improve solubility in polar solvents .

Steric and Lipophilic Effects: The thiomethyl group (2'-SCH₃) increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties: The methyl-substituted analog (2'-CH₃) has the lowest molecular weight (254.3 g/mol) and reduced polarity, favoring hydrophobic interactions in non-polar environments . Dichloro derivatives exhibit higher molecular weights (~339.2 g/mol), likely leading to elevated melting points and crystalline stability .

生物活性

3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone is an aromatic ketone that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxy group and a substituted phenyl moiety, which may influence its interaction with biological targets.

- Chemical Formula : C17H20O2

- Molecular Weight : 256.34 g/mol

- CAS Number : 898780-14-8

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. The compound's mechanism of action is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies :

- Mechanism of Action :

- In Vivo Studies :

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Methoxy Group : The presence of the methoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

- Dimethyl Substitution : Variations in the position and number of methyl groups on the phenyl ring have been shown to significantly affect potency and selectivity against different cellular targets .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential (Table 2).

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 3-(4-Methylphenyl)-2'-methoxypropiophenone | 1.5 | Anticancer |

| 3-(2-Methoxyphenyl)-2'-methoxypropiophenone | 4.0 | Anticancer |

| 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone | 0.8 | Anticancer |

Case Studies

- Case Study on Anticancer Efficacy :

- Case Study on Antimicrobial Activity :

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone?

- Methodology : Two primary approaches are feasible:

- Friedel-Crafts Acylation : React 2,3-dimethylbenzene with methoxy-substituted propiophenoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC and purify via column chromatography .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling between a boronic acid derivative of 2,3-dimethylphenyl and a methoxy-substituted propiophenone halide. Optimize palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for high yield .

- Key Considerations : Ensure anhydrous conditions for Friedel-Crafts and inert atmosphere for cross-coupling.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and methoxy group integration (δ ~3.8–4.0 ppm for OCH₃). Compare with predicted spectra from computational tools .

- Mass Spectrometry (MS) : Validate molecular weight (192.25424 g/mol) via high-resolution MS. The InChIKey

IPTMKVLYPISCRA-UHFFFAOYSA-Ncan aid database matching . - Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretch (~1680–1700 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).

Q. What safety protocols should be followed during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance electrophilic acylation efficiency. For cross-coupling, use degassed solvents to prevent catalyst deactivation .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve yield. Evidence from similar compounds suggests ligand choice (e.g., PPh₃) significantly impacts regioselectivity .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in Friedel-Crafts, while cross-coupling may require reflux (80–100°C) .

Q. How to resolve contradictions between experimental and computational LogD values?

- Potential Causes : Impurities, isomerization, or pH-dependent solubility.

- Solutions : Repurify via HPLC, validate pH during measurement, and use X-ray crystallography (as in ) to confirm structural integrity.

Q. What computational strategies predict biological activity or reactivity of this compound?

- Molecular Docking : Use the InChIKey

IPTMKVLYPISCRA-UHFFFAOYSA-Nto retrieve 3D coordinates for docking studies against target proteins (e.g., cytochrome P450 enzymes) . - DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to address challenges in crystallizing this compound?

- Techniques : Slow evaporation from a hexane/ethyl acetate mixture (7:3 v/v) at 4°C. For stubborn cases, employ vapor diffusion with dichloromethane and methanol .

- Validation : Compare experimental XRD data (e.g., unit cell parameters) with simulated patterns from CIF files .

Data Contradiction Analysis

Q. Discrepancies in NMR peak assignments: How to troubleshoot?

- Case Study : Aromatic protons appearing as multiplets instead of singlets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。